2,2'-(Methylenebis(oxy))diethanamine
Description
2,2’-(Methylenebis(oxy))diethanamine (CAS 230-115-3) is a bifunctional amine compound characterized by a central methylene group flanked by two ethanamine moieties connected via ether linkages. Its structure enables versatile applications in coordination chemistry, drug delivery systems, and polymer synthesis. Key uses include:
- Coordination Chemistry: Serves as a precursor for synthesizing ligands in lanthanide complexes, enhancing denticity and stability .
- Drug Delivery: Acts as a spacer in biotin derivatives and conjugated polymer nanoparticles (CPNs), improving aqueous solubility and siRNA delivery efficiency .
- Antioxidant Activity: Derivatives like 2,2’-methylenebis(6-tert-butyl-4-methylphenol) exhibit potent antioxidant properties, used commercially to inhibit oxidative degradation .
Properties
Molecular Formula |
C5H14N2O2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-(2-aminoethoxymethoxy)ethanamine |
InChI |
InChI=1S/C5H14N2O2/c6-1-3-8-5-9-4-2-7/h1-7H2 |
InChI Key |
RNZADDREKMLIBY-UHFFFAOYSA-N |
Canonical SMILES |
C(COCOCCN)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Mechanistic Insights :
- All analogues share a bis-phenolic core, critical for binding cellular targets like autophagy regulators .
- Substituents (methyl, tert-butyl, halogens) modulate solubility, metabolic stability, and membrane permeability .
Ethylene Glycol-Based Amines for Drug Delivery
Compounds with ethylene glycol spacers are widely used to enhance solubility in biomedical applications:
Key Differences :
- Chain Length : Longer ethylene glycol chains (e.g., 3,6-dioxaoctane-1,8-diamine) offer better solubility but may reduce ligand binding efficiency in coordination complexes .
- Terminal Groups : 2,2’-(Methylenebis(oxy))diethanamine’s ether-oxygen-rich structure provides stronger hydrogen-bonding capacity compared to purely alkyl-linked amines .
Bisphenolic Antioxidants
Bisphenol antioxidants vary in substituent patterns, affecting biological activity:
*IC50: Concentration required for 50% radical scavenging.
Structural-Activity Relationship :
- Substituent Position: Methyl groups at C-4 (vs. C-3) enhance steric protection of phenolic hydroxyls, improving radical scavenging .
- Bulkiness : tert-butyl groups increase lipid solubility but may hinder cellular uptake in hydrophilic environments .
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